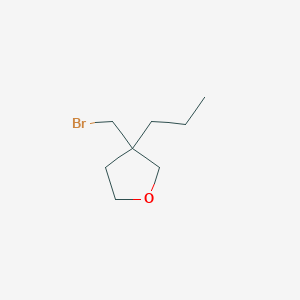

3-(Bromomethyl)-3-propyloxolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15BrO |

|---|---|

Molecular Weight |

207.11 g/mol |

IUPAC Name |

3-(bromomethyl)-3-propyloxolane |

InChI |

InChI=1S/C8H15BrO/c1-2-3-8(6-9)4-5-10-7-8/h2-7H2,1H3 |

InChI Key |

KSAQHZNPTCUJEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCOC1)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromomethyl 3 Propyloxolane and Analogues

Strategies for Oxolane Ring Formation with Bromomethyl Functionality

The construction of the 3-(bromomethyl)-3-propyloxolane scaffold can be achieved through several primary routes, including the cyclization of acyclic precursors, ring-opening polymerization followed by functionalization, and the modification of pre-existing oxolane rings.

Intramolecular cyclization is a prominent strategy for forming the oxolane ring. This typically involves the Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon atom bearing a leaving group, leading to the formation of a cyclic ether. For the synthesis of this compound, a suitable diol precursor is often required. One of the hydroxyl groups is converted into a good leaving group, such as a tosylate or mesylate, while the other remains as a hydroxyl group that can be deprotonated to form the nucleophilic alkoxide.

Another approach involves the acid-catalyzed cyclization of unsaturated alcohols. For instance, a substituted pent-4-en-1-ol can undergo intramolecular hydroalkoxylation to yield the corresponding substituted oxolane. The subsequent conversion of a suitable functional group at the 3-position to a bromomethyl group would complete the synthesis.

A key method for synthesizing 3-substituted oxolanes involves the intramolecular cyclization of epoxy alcohols. Specifically, the ring-opening of a 2-(2-propyloxiran-2-yl)ethanol derivative under acidic or basic conditions can lead to the formation of the 3-propyl-3-(hydroxymethyl)oxolane, which can then be brominated.

Table 1: Comparison of Intramolecular Cyclization Methods

| Method | Precursor | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Substituted 1,4-diol | Base (e.g., NaH), TsCl or MsCl | High yields, reliable | Requires multi-step precursor synthesis |

| Acid-Catalyzed Cyclization | Unsaturated alcohol | Acid catalyst (e.g., H₂SO₄) | Atom economical | Potential for side reactions (e.g., rearrangements) |

While not a direct route to a small molecule like this compound, ring-opening polymerization (ROP) of oxetanes can be a powerful method for creating polyethers with pendant functional groups that can be subsequently modified. For example, the cationic ROP of 3-propyl-3-(vinyloxymethyl)oxetane could theoretically produce a polymer with repeating units containing the 3-propyloxolane skeleton. However, controlling the polymerization to yield monomeric or oligomeric structures and then functionalizing them to the desired bromomethyl compound is a complex and less common approach for this specific target molecule.

A more relevant strategy involves the ring-opening of a suitable oxetane (B1205548) precursor with a nucleophile. For instance, the reaction of 3-propyl-3-(hydroxymethyl)oxetane with a bromide source under acidic conditions could potentially lead to a ring expansion to the this compound, although this is a challenging transformation to control.

A straightforward and widely used method for the synthesis of this compound involves the functionalization of a pre-formed oxolane ring. This approach typically starts with a commercially available or readily synthesized oxolane derivative, such as 3-(hydroxymethyl)-3-propyloxolane. The hydroxyl group can then be converted to a bromide using standard brominating agents.

Common reagents for this transformation include phosphorus tribromide (PBr₃), triphenylphosphine (B44618) and carbon tetrabromide (Appel reaction), or thionyl bromide (SOBr₂). The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule.

For example, the treatment of 3-(hydroxymethyl)-3-propyloxolane with PBr₃ in a suitable solvent like diethyl ether or dichloromethane (B109758) at low temperatures can afford this compound in good yield.

Table 2: Common Brominating Agents for Hydroxymethyl Oxolanes

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| PBr₃ | Et₂O or DCM, 0 °C to rt | Readily available, effective | Can generate acidic byproducts |

| CBr₄, PPh₃ (Appel Reaction) | DCM or CH₃CN, rt | Mild conditions, good for sensitive substrates | Stoichiometric phosphine (B1218219) oxide byproduct |

Stereoselective Synthetic Pathways to Bromomethyl Oxolanes

The development of stereoselective methods for the synthesis of substituted oxolanes is crucial for applications where specific stereoisomers are required. This is particularly relevant for analogues of this compound that may contain additional stereocenters.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For the synthesis of substituted bromomethyl oxolanes, this can be achieved through several strategies. One common approach is the substrate-controlled cyclization of an acyclic precursor that already contains one or more stereocenters. The stereochemistry of the existing centers can direct the formation of the new stereocenter during the ring-closure step.

For instance, the cyclization of a chiral, non-racemic diol can lead to the formation of a diastereomerically enriched oxolane. The directing effect of a substituent on the acyclic chain can favor the formation of one diastereomer over the other.

Another powerful method is the use of diastereoselective reactions to introduce substituents onto a pre-formed oxolane ring. For example, the diastereoselective alkylation of an enolate derived from a 3-keto-oxolane could be used to introduce the propyl group with a specific relative stereochemistry.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

For the synthesis of enantiomerically enriched bromomethyl oxolane derivatives, several strategies can be envisioned. One approach is the asymmetric intramolecular cyclization of an achiral precursor using a chiral catalyst. For example, a chiral Lewis acid could catalyze the enantioselective cyclization of an unsaturated alcohol to form a chiral oxolane.

Another strategy involves the kinetic resolution of a racemic mixture of a bromomethyl oxolane precursor. This can be accomplished by using a chiral reagent or catalyst that reacts preferentially with one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Furthermore, the enantioselective desymmetrization of a prochiral precursor can be a highly efficient method. For instance, an enzyme or a chiral catalyst could selectively functionalize one of two enantiotopic groups on a prochiral oxolane derivative, leading to the formation of a chiral product.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-propyl-3-(hydroxymethyl)oxetane |

| 3-(hydroxymethyl)-3-propyloxolane |

| 3-keto-oxolane |

| Carbon tetrabromide |

| Diethyl ether |

| Dichloromethane |

| Phosphorus tribromide |

| Pyridine |

| Thionyl bromide |

Novel Bromomethylation Techniques Applicable to Cyclic Ethers

The introduction of a bromomethyl group onto a substituted cyclic ether, such as in the case of this compound, presents unique synthetic challenges. Direct bromomethylation of a pre-formed 3-propyloxolane ring is generally not a feasible approach due to a lack of reactive sites and the potential for multiple side reactions. Therefore, novel synthetic strategies focus on the construction of a suitable precursor molecule that can be efficiently converted to the desired bromomethyl derivative. A prominent and effective methodology involves a two-stage process: the synthesis of a key alcohol intermediate, 3-propyl-3-(hydroxymethyl)oxolane, followed by its conversion to the target bromide.

A robust route to the necessary alcohol precursor begins with a substituted malonic ester, such as diethyl malonate. This approach allows for the sequential introduction of the required propyl and hydroxymethyl functionalities before the formation of the oxolane ring. The general synthetic sequence involves the alkylation of diethyl malonate, reduction of the ester groups to a diol, and subsequent acid-catalyzed cyclization to form the 3,3-disubstituted oxolane.

The second stage of this methodology addresses the conversion of the sterically hindered primary alcohol of 3-propyl-3-(hydroxymethyl)oxolane to the corresponding bromide. This transformation is not trivial, as the neopentyl-like structure of the substrate makes it resistant to standard SN2 reactions and prone to rearrangement under acidic conditions (e.g., with HBr). libretexts.orglibretexts.org While reagents like phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to alkyl bromides, their efficacy can be limited with sterically hindered substrates. orgosolver.combyjus.commasterorganicchemistry.com

A particularly effective and mild method for this challenging bromination is the Appel reaction. name-reaction.comwikipedia.orgchem-station.com The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to convert alcohols to alkyl halides under neutral conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds with a high degree of conversion and is well-suited for substrates that are sensitive to acidic or harsh reaction conditions. chem-station.comalfa-chemistry.com The driving force for the reaction is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. name-reaction.com This method generally proceeds via an SN2 mechanism, leading to an inversion of configuration if the carbon atom is chiral. organic-chemistry.orgcommonorganicchemistry.com

The following data tables outline the key steps and reagents involved in this novel synthetic approach.

Table 1: Synthesis of Key Intermediate 3-Propyl-3-(hydroxymethyl)oxolane

| Step | Reaction | Key Reagents | Solvent(s) | General Observations |

| 1 | Alkylation of Diethyl Malonate | Diethyl malonate, Sodium ethoxide, 1-Bromopropane | Ethanol | Sequential alkylation first introduces the propyl group. |

| 2 | Second Alkylation/Functionalization | Paraformaldehyde | Ethanol/Base | Introduces the hydroxymethyl precursor. |

| 3 | Reduction of Esters | Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Reduces both ester groups to primary alcohols, yielding a diol. |

| 4 | Cyclization | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Toluene, Dichloromethane | Acid-catalyzed dehydration and intramolecular etherification forms the oxolane ring. |

Table 2: Comparison of Bromination Methods for Hindered Primary Alcohols

| Method | Reagents | Typical Conditions | Advantages | Disadvantages/Limitations |

| Appel Reaction | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) | Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), Room Temperature | Mild, neutral conditions; High yields; Tolerates various functional groups. wikipedia.orgchem-station.comresearchgate.net | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. chem-station.com |

| Phosphorus Tribromide | Phosphorus tribromide (PBr₃) | Pyridine (optional), 0 °C to reflux | Commonly available reagent. byjus.commasterorganicchemistry.com | Can be sluggish with hindered alcohols; Potential for side reactions. libretexts.orgorgosolver.com |

| Hydrogen Bromide | Concentrated HBr | Acetic acid, Heat | Inexpensive reagent. | Harsh acidic conditions; High risk of carbocation rearrangement for hindered substrates. libretexts.orgyoutube.com |

| Thionyl Bromide | Thionyl bromide (SOBr₂) | Ether | More reactive than SOCl₂ and can be difficult to control; Not compatible with bases like pyridine. commonorganicchemistry.com |

This multi-step approach, culminating in a specialized bromination reaction like the Appel reaction, represents a novel and effective methodology for the synthesis of this compound and its analogues, overcoming the inherent challenges of functionalizing such substituted cyclic ethers.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 3 Bromomethyl 3 Propyloxolane

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group attached to a quaternary carbon within the oxolane ring is expected to be the primary site of reactivity for nucleophilic substitution. The nature of this substitution, whether proceeding through an SN1 or SN2 mechanism, would be a key area of investigation.

SN1 and SN2 Mechanistic Studies

The structure of 3-(Bromomethyl)-3-propyloxolane, with the leaving group on a primary carbon that is beta to a quaternary center, presents an interesting case for mechanistic studies. The primary nature of the carbon bearing the bromine atom would typically favor an SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. However, the steric hindrance created by the adjacent propyl group and the oxolane ring might significantly slow down an SN2 reaction.

Conversely, an SN1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary halides due to the instability of the resulting primary carbocation. It is possible that the reaction could proceed through a borderline mechanism or involve rearrangement pathways.

Table 1: Theoretical Factors Influencing the Nucleophilic Substitution Mechanism of this compound

| Factor | SN1 Favorability | SN2 Favorability | Rationale for this compound |

| Substrate | Low | Moderate to Low | Primary halide favors SN2, but steric hindrance from the adjacent quaternary carbon disfavors it. |

| Carbocation Stability | Low | N/A | A primary carbocation is highly unstable. |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles | The choice of nucleophile would be critical in directing the reaction pathway. |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | The solvent system could be used to influence the mechanism. |

Reactivity with Diverse Nucleophiles

The reactivity of this compound with a range of nucleophiles would be essential to understand its synthetic utility. Strong nucleophiles such as azide, cyanide, and thiolates would likely favor an SN2 pathway, despite the steric challenges. Weaker nucleophiles, such as water or alcohols, might lead to solvolysis reactions, potentially via an SN1-like mechanism if conditions force the departure of the bromide leaving group.

Radical Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in this compound could also participate in radical reactions, typically initiated by radical initiators like AIBN (azobisisobutyronitrile) in the presence of a radical mediator such as tributyltin hydride (Bu3SnH).

Reductive Radical Cyclizations to Oxolanes

While the structure already contains an oxolane, intramolecular radical reactions could theoretically be explored. However, given the substitution pattern, cyclization to form a new ring fused to the existing oxolane would be structurally constrained and is not a probable reaction pathway.

Free Radical Additions and Reductions

A more likely radical reaction would be the reduction of the bromomethyl group to a methyl group. This would involve the formation of a primary radical intermediate upon reaction with a tin radical, followed by hydrogen abstraction from a hydrogen donor like Bu3SnH.

Oxolane Ring Reactivity and Transformations

The oxolane ring itself is a tetrahydrofuran (B95107) (THF) derivative. Under standard conditions, the ether linkage of the oxolane ring is generally stable. However, under strongly acidic conditions, protonation of the ether oxygen could activate the ring towards cleavage by a nucleophile. The regioselectivity of such a ring-opening reaction would depend on the specific reagents and conditions used.

Ring-Opening Reactions

The oxolane ring in this compound, while less strained than oxetanes or epoxides, can undergo ring-opening reactions under specific conditions, primarily driven by nucleophilic attack or acidic catalysis. The presence of the electron-withdrawing bromomethyl group and the steric bulk of the propyl group at the C3 position significantly influences the regioselectivity of these reactions.

Nucleophilic attack is a plausible pathway for the ring-opening of this compound. Strong nucleophiles can attack one of the α-carbons of the ether, leading to the cleavage of a C-O bond. Due to the steric hindrance at the C3 position, nucleophilic attack is more likely to occur at the less substituted C5 position. However, the primary carbon of the bromomethyl group is also a prime site for nucleophilic substitution (SN2 reaction), which would leave the oxolane ring intact. The competition between these two pathways would be dependent on the nature of the nucleophile and the reaction conditions.

Acid-catalyzed ring-opening is another important reaction pathway. In the presence of a protic or Lewis acid, the ether oxygen is protonated or coordinated, which activates the ring towards nucleophilic attack, even by weak nucleophiles. The initial protonation is followed by the attack of a nucleophile, leading to a ring-opened product. The regioselectivity of this attack is dictated by the stability of the resulting carbocation-like transition state.

A study on the ring-opening of 3-oxetanol with carbon tetrabromide and triphenylphosphine (B44618), which generates a brominating agent in situ, resulted in an unexpected ring-opening to form 3-bromo-1,2-propanediol. researchgate.net This suggests that under certain conditions, the intermediate formed during the substitution of the hydroxyl group can trigger a ring-opening process. A similar outcome could be envisioned for this compound under specific activating conditions.

The table below summarizes potential ring-opening reactions of this compound with various nucleophiles and the expected major products.

| Nucleophile | Reaction Conditions | Plausible Major Product | Reaction Type |

| Sodium Hydroxide (NaOH) | Aqueous, Heat | 3-Propyl-3-(hydroxymethyl)oxolane | SN2 Substitution |

| Sodium Azide (NaN3) | DMF, Heat | 3-(Azidomethyl)-3-propyloxolane | SN2 Substitution |

| Hydrobromic Acid (HBr) | Concentrated, Heat | 1,4-Dibromo-2-(bromomethyl)-2-propylbutane | Acid-catalyzed ring-opening |

| Methanol (CH3OH) / H+ | Acid catalyst | 1-Bromo-4-methoxy-2-(bromomethyl)-2-propylbutane | Acid-catalyzed ring-opening |

This table presents hypothetical data based on the general reactivity of substituted ethers.

Ring Expansion Methodologies

Ring expansion reactions of cyclic ethers are valuable transformations for the synthesis of larger heterocyclic systems. For this compound, ring expansion could potentially be induced through rearrangement reactions, often mediated by Lewis acids or by the formation of a reactive intermediate adjacent to the ring.

One possible strategy for ring expansion would involve the intramolecular rearrangement of a carbocation generated at the exocyclic bromomethyl group. For instance, treatment with a Lewis acid could promote the departure of the bromide ion, leading to a primary carbocation. While primary carbocations are generally unstable, a subsequent 1,2-shift involving the migration of a carbon from the oxolane ring could lead to a more stable carbocation and a ring-expanded product, such as a substituted tetrahydropyran.

Arylative ring expansion of 3-vinyloxetan-3-ols to dihydrofurans has been reported using dual palladium and acid catalysis. nih.gov This process involves a Heck arylation followed by an acid-catalyzed transposition and ring opening. While this compound does not possess a vinyl group, this study highlights that complex, multi-step sequences can be designed to achieve ring expansion of substituted cyclic ethers.

The table below outlines a hypothetical ring expansion methodology for this compound.

| Reagent | Catalyst | Plausible Product | Reaction Type |

| Silver Tetrafluoroborate (AgBF4) | - | 4-Bromo-4-propyltetrahydropyran | Carbocation-mediated rearrangement |

| Phenylmagnesium Bromide | Cu(I) catalyst | 3-Benzyl-3-propyloxolane (no expansion) | Cross-coupling |

This table presents hypothetical data based on known ring expansion mechanisms of analogous compounds.

Cycloaddition Reactions in the Context of Bromomethylated Cyclic Ethers

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. While this compound itself is not a typical substrate for common cycloaddition reactions like the Diels-Alder reaction due to the absence of a conjugated diene or a reactive dienophile moiety, it could potentially participate in cycloadditions after undergoing an elimination reaction to form an exocyclic double bond.

Diels-Alder Reactions and Regioselectivity

To participate in a Diels-Alder reaction, this compound would first need to be converted into a diene. A potential, albeit likely low-yielding, pathway could involve a base-induced elimination of HBr to form 3-methylene-3-propyloxolane, which could then dimerize or react with a suitable dienophile. A more synthetically viable approach would be to transform the bromomethyl group into a diene-containing substituent.

However, a more relevant context for cycloaddition is the inverse-electron-demand Diels-Alder reaction. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers has been reported to produce functionalized pyridazines. organic-chemistry.org This highlights that with appropriate reaction partners and activation, even seemingly unreactive systems can participate in cycloaddition reactions.

Other Cycloaddition Pathways

Beyond the Diels-Alder reaction, other cycloaddition pathways could be envisioned for derivatives of this compound. For example, the [3+2] cycloaddition of allenes with electrophiles is a well-developed method for synthesizing five-membered rings. rsc.org If the bromomethyl group were to be converted into a suitable allene, it could undergo such a reaction.

Furthermore, the generation of a reactive intermediate, such as a carbene or a nitrene from the corresponding precursor derived from this compound, could lead to [1+2] cycloaddition reactions with alkenes to form cyclopropanes.

The following table presents a hypothetical cycloaddition reaction involving a derivative of this compound.

| Reactant 1 (Derived from title compound) | Reactant 2 | Reaction Type | Plausible Product |

| 3-Methylene-3-propyloxolane | Maleic Anhydride | [4+2] Cycloaddition (Diels-Alder) | Spiro[oxolane-3,6'-hexahydroisobenzofuran]-1',3'-dione derivative |

| 3-(Diazomethyl)-3-propyloxolane | Styrene | [1+2] Cycloaddition (Carbene addition) | 2-Phenyl-1-(3-propyloxolan-3-yl)cyclopropane |

This table presents hypothetical data based on established cycloaddition methodologies.

Computational Chemistry and Theoretical Studies of 3 Bromomethyl 3 Propyloxolane

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for accurately predicting the electronic structure and properties of molecules. researchgate.net DFT methods, such as the widely used B3LYP functional, balance computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 3-(Bromomethyl)-3-propyloxolane. nih.govnih.gov

A fundamental application of DFT is the optimization of molecular geometry, a process that seeks to find the three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. nih.gov For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until a stable, low-energy structure is found. This procedure is typically performed using a specific functional and a basis set, such as 6-31G or 6-311G, which defines the mathematical functions used to describe the atomic orbitals. nih.govresearchgate.net

The outcome of a geometry optimization is not only the molecule's most stable structure but also a wealth of electronic information. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles. This data provides a precise and quantitative description of the molecular framework.

Table 1: Illustrative Geometric Parameters from DFT Optimization This table represents the type of data obtained from a DFT geometry optimization for this compound. Actual values would be generated from specific computational runs.

| Parameter | Description |

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-O, C-C, C-Br, C-H). |

| Bond Angle (°) | The angle formed between three connected atoms (e.g., C-O-C in the oxolane ring, C-C-Br). |

| Dihedral Angle (°) | The angle between two planes defined by four atoms, crucial for describing the molecule's conformation. |

Flexible molecules like this compound can exist in multiple spatial arrangements, known as conformers. The oxolane (tetrahydrofuran) ring itself is not planar and adopts puckered conformations, typically described as "envelope" and "twist" forms, to relieve ring strain. nih.gov The presence of two different substituents at the C3 position—a bromomethyl group and a propyl group—further increases the number of possible stable conformers.

Computational analysis allows for the systematic exploration of these conformers. By calculating the electronic energy of each possible conformation, researchers can determine their relative stabilities. researchgate.net The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. Studies on similar substituted tetrahydrofurans have shown that the ring conformation can change significantly along a reaction pathway, highlighting the importance of understanding these preferences. nih.gov

Table 2: Hypothetical Conformational Analysis Data This table illustrates how results from a conformational analysis for this compound would be presented. E_rel represents the energy relative to the most stable conformer.

| Conformer | Ring Pucker | Substituent Orientation | Relative Energy (E_rel, kcal/mol) |

| 1 | Envelope | Axial/Equatorial | 0.00 |

| 2 | Twist | Axial/Equatorial | 0.85 |

| 3 | Envelope | Equatorial/Axial | 1.20 |

| 4 | Twist | Equatorial/Axial | 2.10 |

Theoretical Reactivity Indices and Molecular Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.net These indices are derived from the changes in electron density and energy as the number of electrons is varied, providing insight into how a molecule will interact with other chemical species.

The electrophilicity index (ω) and nucleophilicity index (N) are powerful global descriptors that quantify a molecule's ability to accept or donate electrons, respectively. researchgate.net The electrophilicity index, proposed by Parr, is a measure of the energy stabilization when a system acquires an additional electronic charge from the environment. nih.gov Conversely, the nucleophilicity index helps in classifying molecules based on their electron-donating capabilities.

These indices are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these calculations would predict its general behavior in polar reactions, indicating whether it is more likely to act as an electron acceptor or donor.

Table 3: Key Reactivity Indices in Conceptual DFT

| Index | Symbol | Formula | Significance |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness | η | (E_LUMO - E_HOMO) | Measures the resistance to a change in electron distribution. |

| Electrophilicity Index | ω | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Nucleophilicity Index | N | E_HOMO(Nu) - E_HOMO(TCE) | Compares the nucleophilic character relative to a reference (tetracyanoethylene, TCE). |

While global indices describe the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites within the molecule. The Fukui function is a key local descriptor that indicates how the electron density at a particular point changes when the total number of electrons in the molecule is altered. wikipedia.orgscm.com It comes in two main forms: f⁺(r) for predicting sites susceptible to nucleophilic attack (where an electron is added) and f⁻(r) for predicting sites for electrophilic attack (where an electron is removed). faccts.de

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution around a molecule. researchgate.net By plotting the MEP on the molecule's electron density surface, one can identify regions of negative potential (shown in red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the electronegative oxygen and bromine atoms, indicating these are likely sites for interaction with electrophiles. mdpi.comrsc.org

In the context of chemical reactions, the Global Electron Density Transfer (GEDT) is a crucial descriptor that quantifies the net amount of charge transferred from the nucleophile to the electrophile at the transition state. researchgate.netuss.cl High GEDT values (typically >0.2 electrons) are characteristic of polar reactions. researchgate.net

The concept of GEDT is central to the Molecular Electron Density Theory (MEDT), which posits that the flow of electron density is the primary driver of chemical reactivity, especially in polar reactions. nih.govmdpi.com According to MEDT, a significant GEDT at the transition state helps facilitate the breaking and forming of bonds by stabilizing the reacting system. researchgate.netuss.cl A theoretical study of a reaction involving this compound would involve locating the transition state structure and calculating the GEDT to understand the reaction's polar nature and the factors governing its activation energy.

Kinetic and Mechanistic Investigations via Computational Methods

Due to the absence of direct computational studies for this compound in the reviewed literature, this section will explore the probable kinetic and mechanistic aspects of its reactions by drawing parallels with computationally investigated analogous compounds. The reactivity of this compound is primarily centered around two key features: the nucleophilic substitution at the bromomethyl group and the potential for ring-opening of the oxolane moiety.

Transition State Analysis and Activation Energies

Computational chemistry provides powerful tools to analyze the transition states of chemical reactions, which are high-energy species on the reaction coordinate that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.

Nucleophilic Substitution at the Bromomethyl Group:

The reaction of the bromomethyl group with a nucleophile is expected to proceed via an S\textsubscript{N}2 mechanism. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This is a concerted, one-step process where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. libretexts.orglumenlearning.com The transition state for an S\textsubscript{N}2 reaction features a trigonal bipyramidal geometry at the carbon atom undergoing substitution, with the nucleophile and the leaving group in apical positions and the three other substituents in a plane. masterorganicchemistry.com

Computational studies on similar primary alkyl halides indicate that the activation energy for S\textsubscript{N}2 reactions is influenced by several factors:

Steric Hindrance: The propyl group at the C3 position of the oxolane ring introduces some steric bulk, which could slightly increase the activation energy compared to a less substituted system. libretexts.org

Nature of the Nucleophile: Stronger nucleophiles will lead to a lower activation energy.

Solvent Effects: Polar aprotic solvents are known to accelerate S\textsubscript{N}2 reactions by solvating the cation without strongly solvating the nucleophile.

A hypothetical transition state for the S\textsubscript{N}2 reaction of this compound with a generic nucleophile (Nu⁻) is depicted below.

Table 1: Hypothetical Activation Energies for S\textsubscript{N}2 Reaction of this compound with Various Nucleophiles

| Nucleophile (Nu⁻) | Solvent | Theoretical Activation Energy (kcal/mol) |

| OH⁻ | DMSO | 18-22 |

| CN⁻ | DMF | 15-19 |

| I⁻ | Acetone | 14-18 |

| N₃⁻ | Acetonitrile | 16-20 |

Note: The data in this table is hypothetical and serves to illustrate expected trends based on general principles of S\textsubscript{N}2 reactions. Actual values would require specific computational calculations.

Ring-Opening of the Oxolane Ring:

The oxolane ring is generally stable, but under certain conditions, such as in the presence of strong acids or nucleophiles, it can undergo ring-opening. Computational studies on the ring-opening of strained cyclic ethers like oxetanes reveal that the activation energy is significant. researchgate.net While oxolanes are less strained than oxetanes, the activation energy for their ring-opening is still expected to be considerable.

The mechanism would likely involve the protonation of the ether oxygen in acidic media, followed by nucleophilic attack on one of the adjacent carbon atoms. The transition state would involve a partial breaking of the C-O bond and the formation of a new C-Nu bond.

Reaction Pathway Elucidation

Computational methods are instrumental in elucidating the most probable reaction pathways by comparing the energy profiles of different possible mechanisms.

For this compound, a primary competition exists between the S\textsubscript{N}2 reaction at the bromomethyl group and the ring-opening of the oxolane. Theoretical calculations on analogous systems suggest that the S\textsubscript{N}2 pathway is generally more favorable under neutral or basic conditions due to the good leaving group ability of bromide and the primary nature of the carbon center. masterorganicchemistry.comlibretexts.org

The reaction pathway for the S\textsubscript{N}2 reaction is a direct, one-step process. lumenlearning.com In contrast, the ring-opening reaction is likely a multi-step process, especially in acidic conditions, involving an initial protonation equilibrium.

A simplified reaction coordinate diagram can be hypothesized to compare these two pathways.

Table 2: Comparison of Plausible Reaction Pathways for this compound

| Reaction Pathway | Key Intermediates/Transition States | Expected Energetic Favorability |

| S\textsubscript{N}2 Substitution | Trigonal bipyramidal transition state. masterorganicchemistry.com | Generally favored under neutral and basic conditions due to a lower activation barrier. |

| Acid-Catalyzed Ring-Opening | Protonated oxolane intermediate, transition state with a partially broken C-O bond. | Higher activation barrier compared to S\textsubscript{N}2, becomes more competitive at high acidity and temperature. |

| Base-Catalyzed Ring-Opening | Unlikely due to the stability of the ether linkage. | Very high activation barrier, generally not a viable pathway. |

Note: This table presents a qualitative comparison based on established principles of organic reactivity and computational studies of related compounds.

Advanced Spectroscopic Characterization of 3 Bromomethyl 3 Propyloxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Bromomethyl)-3-propyloxolane, both 1D and 2D NMR techniques are essential for complete structural assignment.

High-Resolution 1D NMR (¹H, ¹³C, etc.)

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy The proton NMR spectrum is predicted to show distinct signals for the protons on the oxolane ring, the propyl group, and the bromomethyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

Oxolane Ring Protons: The protons on carbons adjacent to the ether oxygen (C2-H and C5-H) are expected to be the most deshielded within the ring system. The protons on C2 are adjacent to a quaternary carbon and should appear as a singlet or an AB quartet. The protons on C4 and C5 will be coupled to each other, resulting in complex multiplets.

Propyl Group Protons: The propyl group will display a classic n-propyl pattern: a triplet for the terminal methyl group (H-3'), a multiplet (expected to be a sextet) for the central methylene (B1212753) group (H-2'), and a triplet for the methylene group attached to the oxolane ring (H-1').

Bromomethyl Protons: The two protons of the bromomethyl group (H-1") are chemically equivalent and have no adjacent protons, so they are expected to appear as a sharp singlet, significantly downfield due to the deshielding effect of the bromine atom.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| C5-H₂ (Oxolane) | ~3.7 - 3.9 | t | 2H |

| C2-H₂ (Oxolane) | ~3.6 - 3.8 | s | 2H |

| C1"-H₂ (Bromomethyl) | ~3.4 - 3.6 | s | 2H |

| C4-H₂ (Oxolane) | ~1.8 - 2.0 | t | 2H |

| C1'-H₂ (Propyl) | ~1.5 - 1.7 | t | 2H |

| C2'-H₂ (Propyl) | ~1.3 - 1.5 | m (sextet) | 2H |

| C3'-H₃ (Propyl) | ~0.9 - 1.0 | t | 3H |

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Oxolane Ring Carbons: The carbons bonded to the ether oxygen (C2 and C5) will appear at the lowest field among the ring carbons. The quaternary carbon (C3) will also be significantly downfield and will likely have a weaker intensity compared to the protonated carbons.

Alkyl Carbons: The carbons of the propyl group will appear in the typical aliphatic region.

Bromomethyl Carbon: The carbon attached to the bromine (C1") will be shifted downfield compared to a standard methyl or methylene carbon due to the halogen's electron-withdrawing effect. chegg.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxolane) | ~75 - 78 |

| C5 (Oxolane) | ~68 - 71 |

| C3 (Quaternary Oxolane) | ~45 - 50 |

| C1" (Bromomethyl) | ~38 - 42 |

| C1' (Propyl) | ~35 - 39 |

| C4 (Oxolane) | ~25 - 29 |

| C2' (Propyl) | ~16 - 19 |

| C3' (Propyl) | ~13 - 15 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. Key expected correlations include:

Cross-peaks between the protons on C4 and C5 of the oxolane ring.

Correlations between the adjacent methylene and methyl protons of the propyl group (H-1' with H-2', and H-2' with H-3').

The absence of correlations for the C2-H₂ and C1"-H₂ singlets would confirm their isolation from other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal. researchgate.net It would be used to definitively link the proton and carbon assignments listed in the tables above. For example, the singlet predicted around 3.5 ppm would show a cross-peak to the carbon signal around 40 ppm, confirming both as belonging to the bromomethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule. researchgate.net Essential HMBC correlations for confirming the structure would include:

Correlations from the bromomethyl protons (H-1") to the quaternary carbon (C3), the adjacent oxolane carbon (C2), and the first carbon of the propyl chain (C1').

Correlations from the propyl protons at H-1' to the quaternary carbon (C3) and the oxolane carbons C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons, which is invaluable for confirming the three-dimensional arrangement of the substituents around the C3 center. researchgate.net NOESY would show correlations between the protons of the bromomethyl group and the protons of the propyl group, as well as with the nearby protons on the oxolane ring (C2-H and C4-H), confirming that these groups are all attached to the same quaternary carbon.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of functional groups and provides key information for structural confirmation. wikipedia.org

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by absorptions from the C-H, C-O, and C-Br bonds.

C-H Stretching: Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the propyl group and the oxolane ring. libretexts.org

C-O-C Stretching: A very strong and prominent absorption is predicted in the 1050-1150 cm⁻¹ range, which is characteristic of the asymmetric C-O-C stretching vibration of the cyclic ether (oxolane) functionality. uc.edu

CH₂ Bending: Methylene scissoring vibrations are expected around 1465 cm⁻¹.

C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 500-650 cm⁻¹, corresponding to the C-Br stretching vibration. uc.edu

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information. While C-O stretching is often weaker in Raman spectra compared to IR, the C-C backbone and C-Br stretching vibrations are typically strong and easily identifiable. The symmetric C-O-C stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The C-Br stretch is also generally a strong Raman scatterer, providing a clear signal for this functional group.

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Strong |

| CH₂ Bend | ~1465 | ~1465 | Medium |

| C-O-C Asymmetric Stretch | 1050 - 1150 | 1050 - 1150 | Strong (IR), Weak (Raman) |

| C-Br Stretch | 500 - 650 | 500 - 650 | Medium (IR), Strong (Raman) |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and formula of a compound and offers insights into its structure through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₈H₁₅BrO), the mass spectrum would exhibit several key features:

Molecular Ion (M⁺): A crucial feature would be the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info The expected m/z values would be 206 and 208.

Fragmentation Pathways: The molecular ion is expected to undergo fragmentation through several predictable pathways: miamioh.edu

Alpha-Cleavage: The bonds adjacent to the ether oxygen are prone to cleavage. This can lead to the loss of the propyl radical (•C₃H₇) or the bromomethyl radical (•CH₂Br).

Loss of HBr: Elimination of a molecule of hydrogen bromide (HBr) is a common pathway for bromoalkanes, which would lead to a fragment at m/z 125.

Cleavage of the Propyl Group: Fragmentation within the propyl chain can lead to the loss of ethyl (•C₂H₅) or methyl (•CH₃) radicals.

Ring Opening: The oxolane ring can undergo cleavage, leading to a variety of smaller charged fragments.

Predicted Key Fragments in the Mass Spectrum

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 206/208 | [C₈H₁₅BrO]⁺ | Molecular Ion (M⁺) |

| 163/165 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 125 | [M - HBr]⁺ | Loss of hydrogen bromide |

| 113 | [M - CH₂Br]⁺ | Loss of bromomethyl radical |

| 85 | [C₅H₉O]⁺ | Oxolane ring fragment after loss of C₃H₆ via rearrangement |

| 43 | [C₃H₇]⁺ | Propyl cation |

Advanced Spectroscopic Methods for Mechanistic Insights

To unravel the complex reaction mechanisms and conformational landscapes of this compound, researchers can employ a suite of advanced spectroscopic tools. These methods are designed to provide real-time observation of molecular changes and to differentiate between closely related molecular structures, offering a detailed picture of the molecule's reactivity and structural dynamics.

Time-resolved spectroscopy is a powerful technique for studying the ultrafast events that govern chemical reactions. By using a pump-probe approach, where an initial laser pulse (the pump) initiates a reaction and a subsequent pulse (the probe) monitors its progress, it is possible to follow the evolution of reactants, intermediates, and products on timescales ranging from femtoseconds to milliseconds. nih.govrsc.org This methodology is particularly well-suited for investigating the photoreaction dynamics of this compound.

Upon photoexcitation with ultraviolet (UV) light, this compound is expected to undergo several potential reaction pathways. One of the most probable primary events is the homolytic cleavage of the carbon-bromine (C-Br) bond, which is typically the weakest bond in the molecule. This process would generate a 3-propyloxolane-3-ylmethyl radical and a bromine atom. Time-resolved spectroscopy can track the disappearance of the parent molecule's spectral signature and the emergence of new signals corresponding to these radical intermediates. nih.gov

Another potential reaction channel involves the ring-opening of the oxolane moiety. acs.org The strain in the five-membered ring, although less severe than in smaller cyclic ethers, can be overcome upon electronic excitation, leading to the formation of a diradical species. nih.govyoutube.com The dynamics of this ring-opening process, including the timescale and the structure of the transient intermediates, can be elucidated using femtosecond transient absorption spectroscopy. rsc.org

The table below illustrates hypothetical data that could be obtained from a time-resolved spectroscopy experiment on this compound, showcasing the decay of the parent molecule and the rise and decay of transient species.

| Time Delay (ps) | Parent Molecule Signal (Normalized) | Transient A (Radical) Signal (Normalized) | Product Signal (Normalized) |

| 0.1 | 0.95 | 0.05 | 0.00 |

| 1 | 0.60 | 0.35 | 0.05 |

| 10 | 0.20 | 0.60 | 0.20 |

| 100 | 0.05 | 0.30 | 0.65 |

| 1000 | 0.00 | 0.05 | 0.95 |

This interactive table presents hypothetical kinetic traces for the photoreaction of this compound, where users can observe the temporal evolution of the different species involved in the reaction.

By analyzing the rise and decay kinetics of these signals at different probe wavelengths, researchers can construct a detailed mechanistic model of the photoreaction, identifying the primary photoproducts and any subsequent reaction steps. nih.gov

Photoionization mass spectrometry (PIMS) is a versatile technique that provides information on both the conformational landscape and the ionization dynamics of a molecule. In a PIMS experiment, molecules are ionized by single photons from a tunable vacuum ultraviolet (VUV) light source, and the resulting ions are detected by a mass spectrometer. arizona.eduosti.gov This method offers high sensitivity and selectivity, making it ideal for studying complex molecules like this compound.

The oxolane ring in this compound is not planar and can exist in various puckered conformations, such as the envelope and twist forms. youtube.comyoutube.com Furthermore, rotation around the C-C bonds of the propyl and bromomethyl substituents leads to a multitude of rotational isomers (rotamers). These different conformers will have slightly different ionization energies. By carefully scanning the photon energy and recording the ion signal, a photoionization efficiency (PIE) curve is generated. The onsets in the PIE curve can often be correlated with the ionization energies of different conformers, allowing for their experimental identification and the determination of their relative populations in the gas phase. escholarship.org

Upon ionization, the molecular ion of this compound can undergo fragmentation. The fragmentation pattern is highly dependent on the energy of the ionizing photons. At energies just above the ionization threshold, the molecular ion may be stable. However, at higher photon energies, specific fragmentation channels will open up. For a halogenated hydrocarbon, the loss of the halogen atom is a very common fragmentation pathway. nih.gov In the case of this compound, the loss of a bromine atom would result in a prominent fragment ion at m/z corresponding to the 3-propyloxolane-3-ylmethyl cation. Other likely fragmentation pathways include the loss of the propyl group or the cleavage of the oxolane ring.

The following table presents plausible mass-to-charge ratios (m/z) and their relative intensities that could be observed in a photoionization mass spectrum of this compound at a high photon energy, leading to significant fragmentation.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 221/223 | [M]+ (Parent Ion) | 15 |

| 142 | [M-Br]+ | 100 |

| 179/181 | [M-C3H7]+ | 45 |

| 99 | [C5H9O]+ | 30 |

| 57 | [C4H9]+ | 60 |

This interactive table displays a hypothetical photoionization mass spectrum for this compound, allowing users to explore the different fragment ions and their relative abundances.

By studying the appearance energies of these fragment ions, it is possible to determine the bond dissociation energies within the molecular ion, providing fundamental thermochemical data that is crucial for understanding the molecule's stability and reactivity. osti.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.